

chemical composition and structure of Suppocire CM

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Compound of Interest

Compound Name: Suppocire CM

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Suppocire CM: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

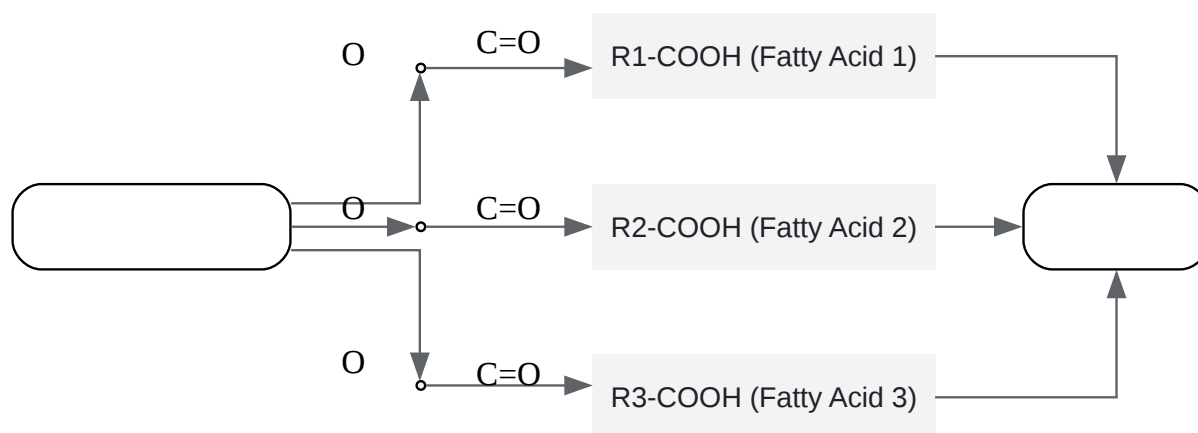
Introduction

Suppocire® CM is a semi-synthetic hard fat excipient widely utilized in the pharmaceutical industry as a suppository base.[1][2] Manufactured by Gattefossé, it is designed to offer a high melting point, making it particularly suitable for the formulation of suppositories containing active pharmaceutical ingredients (APIs) that may depress the melting point of the base, such as liquid lipophilic APIs.[1] This technical guide provides an in-depth overview of the chemical composition, structure, and physicochemical properties of **Suppocire CM**, along with detailed experimental protocols for its characterization.

Chemical Composition and Structure

Suppocire CM is a complex mixture of mono-, di-, and triglycerides derived from the hydrogenation of vegetable oils.[2][3] The predominant fraction consists of triglycerides of saturated fatty acids, primarily within the C10 to C18 range.[1][2] While the exact percentage composition is proprietary, the key components include glyceryl esters of stearic and palmitic acids.

The chemical structure of the main components of **Suppocire CM** can be represented as triesters of glycerol with various saturated fatty acids. The general structure of a triglyceride is depicted below:



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Caption: General structure of a triglyceride molecule in **Suppocire CM**.

The manufacturing process for Suppocire bases involves the hydrolysis of natural vegetable oils, followed by the fractional distillation of the resulting free fatty acids. The C10 to C18 fractions are then hydrogenated to saturate the fatty acid chains and subsequently re-esterified with glycerin under controlled conditions to produce a mixture of mono-, di-, and triglycerides with the desired properties.[4]

Physicochemical Properties

The physicochemical characteristics of **Suppocire CM** are crucial for its performance as a suppository base, influencing factors such as drug release, stability, and patient comfort.

Table 1: Physicochemical Specifications of **Suppocire CM**

Property	Value	Unit
Melting Range	35.6 - 39.6	°C
Hydroxyl Value	< 10	mg KOH/g
Appearance	White to off-white waxy solid	-
Odor	Faint, characteristic	-

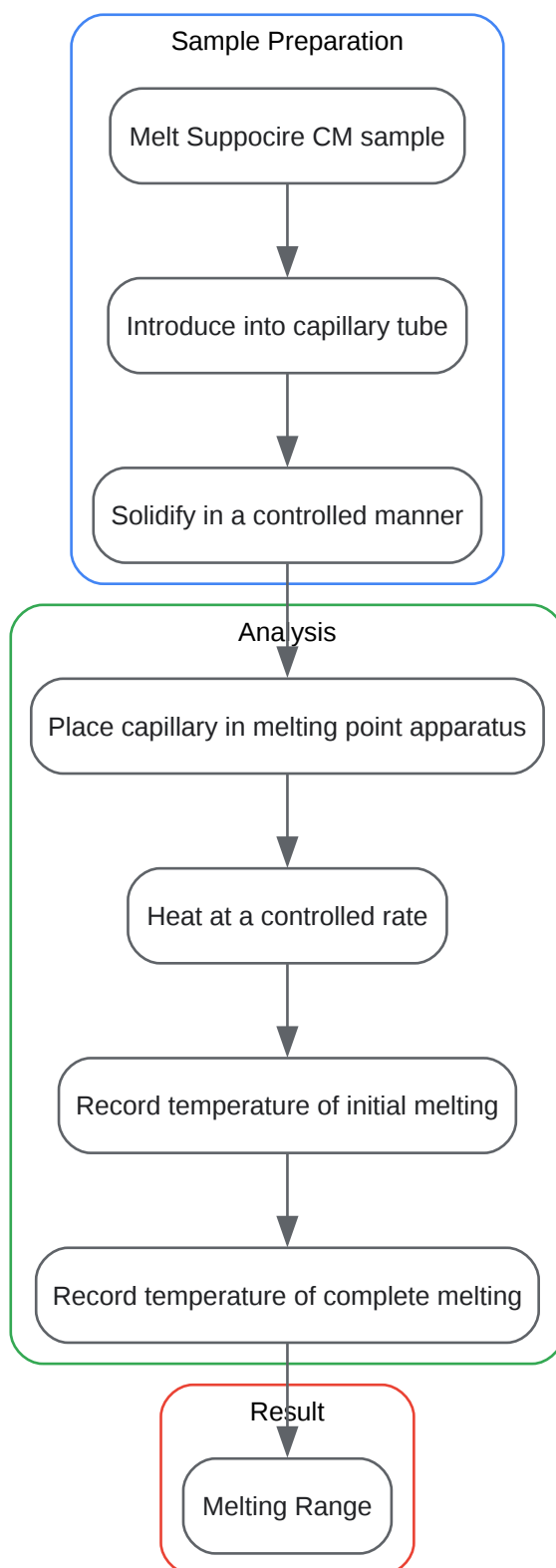
Data sourced from Gattefossé technical documentation.[\[1\]](#)

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **Suppocire CM**, based on standard pharmacopeial methods and analytical techniques.

Determination of Melting Range

The melting range of hard fats is a critical parameter that affects the release of the active pharmaceutical ingredient.



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Caption: Workflow for determining the melting range of **Suppocire CM**.

Methodology: The melting range is determined using a capillary tube method as described in the United States Pharmacopeia (USP) <741> and European Pharmacopoeia (EP) 2.2.15. A small, solidified sample of **Suppocire CM** is introduced into a capillary tube, which is then placed in a calibrated melting point apparatus. The temperature is raised at a slow, controlled rate, and the temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Determination of Hydroxyl Value

The hydroxyl value is a measure of the content of free hydroxyl groups in a substance, which can indicate the proportion of mono- and diglycerides.

Methodology: The hydroxyl value is determined by acetylation, as outlined in USP <401> and EP 2.5.3, Method A. A known weight of the sample is acetylated with a known excess of acetic anhydride in pyridine. The excess acetic anhydride is then hydrolyzed with water, and the resulting acetic acid is titrated with a standardized solution of potassium hydroxide. A blank determination is performed concurrently. The hydroxyl value is calculated from the difference in the titration volumes of the blank and the sample.

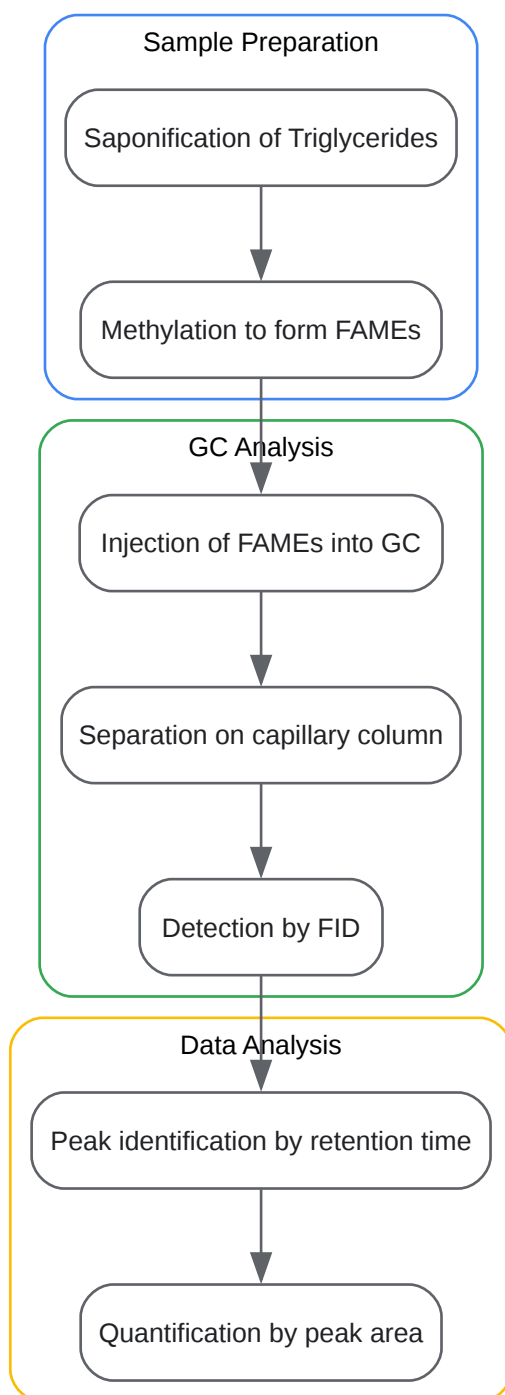
Determination of Saponification Value

The saponification value represents the number of milligrams of potassium hydroxide required to saponify one gram of fat, providing an indication of the average molecular weight of the fatty acids present.

Methodology: As per USP <401> and EP 2.5.6, a known mass of **Suppocire CM** is refluxed with an excess of alcoholic potassium hydroxide solution. This process saponifies the glycerides. The excess potassium hydroxide is then titrated with a standardized solution of hydrochloric acid. A blank titration is also performed. The saponification value is calculated from the difference between the blank and sample titrations.

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is employed to determine the specific fatty acid profile of the hard fat.



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Caption: Workflow for fatty acid analysis of **Suppocire CM** by GC.

Methodology:

- **Derivatization:** The triglycerides in **Suppocire CM** are first saponified to liberate the fatty acids. These are then converted to their more volatile fatty acid methyl esters (FAMES) by reaction with a methylating agent such as boron trifluoride in methanol.
- **Gas Chromatography:** The FAMES are separated using a gas chromatograph equipped with a flame ionization detector (FID) and a polar capillary column (e.g., a wax-type column).
- **Analysis:** The individual FAMES are identified by comparing their retention times with those of known standards. The percentage of each fatty acid is determined by the relative area of its corresponding peak in the chromatogram.

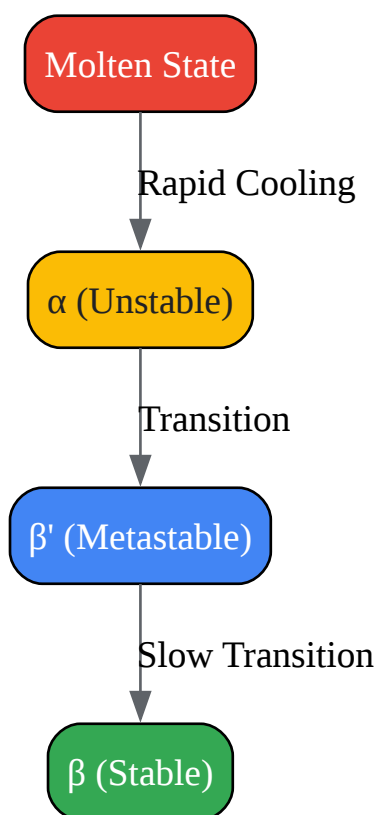
Crystalline Structure and Polymorphism

Hard fats like **Suppocire CM** can exist in different crystalline forms, a phenomenon known as polymorphism. These different polymorphs (α , β' , and β) have distinct melting points, stabilities, and mechanical properties, which can impact the manufacturing process and the performance of the final suppository.

Techniques for Characterization:

- **X-Ray Diffraction (XRD):** XRD is a powerful technique for identifying the specific polymorphic form of a crystalline solid. Each polymorph produces a unique diffraction pattern.
- **Differential Scanning Calorimetry (DSC):** DSC can be used to study the thermal transitions of the different polymorphs, such as their melting points and heats of fusion.

The stable β' form is generally desired for suppository bases as it provides good physical stability and mold release properties. The manufacturing and storage conditions of suppositories must be carefully controlled to ensure the presence of the desired polymorph.



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Caption: Polymorphic transitions in hard fat suppository bases.

Conclusion

Suppocire CM is a well-characterized hard fat suppository base with properties tailored for robust formulation development. Its chemical composition, primarily a mixture of C10-C18 triglycerides, results in a high melting point and low hydroxyl value, making it a versatile excipient for a range of APIs. Understanding its physicochemical properties and crystalline structure through the detailed experimental protocols outlined in this guide is essential for researchers and scientists to effectively utilize **Suppocire CM** in the development of safe, stable, and efficacious suppository drug products.

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